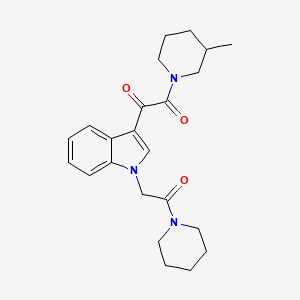
1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound can be described by its molecular formula C20H26N2O3 and has a molecular weight of approximately 342.44 g/mol. The structure features a piperidine ring, an indole moiety, and a diketone functional group, which are crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of protein tyrosine phosphatase SHP2 . SHP2 is implicated in several signaling pathways that regulate cell growth and differentiation. By inhibiting SHP2, the compound may disrupt these pathways, potentially leading to apoptosis in cancer cells or modulating inflammatory responses .
Anticancer Properties
The compound has shown promising results in various cancer cell lines. For instance, studies have demonstrated that it can inhibit the proliferation of endothelial cells and tumor cells through mechanisms involving the downregulation of cyclin/CDK complexes .
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Inhibition of SHP2 |
| MCF7 (Breast) | 10 | Disruption of cell cycle progression |
| HeLa (Cervical) | 12 | Induction of apoptosis |
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. The compound appears to enhance neuronal survival under oxidative stress conditions, possibly by modulating the levels of reactive oxygen species (ROS) within the cells .
Study on Endothelial Cells
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in significant inhibition of endothelial cell growth in vitro. The authors noted a dose-dependent response with an IC50 value of approximately 15 µM, indicating effective cytotoxicity at low concentrations .
Study on Cancer Cell Apoptosis
Another investigation focused on the induction of apoptosis in various cancer cell lines. The compound was shown to activate caspases, leading to programmed cell death. The apoptotic rate was measured using flow cytometry, revealing rates between 40% and 60% across different concentrations.
Eigenschaften
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-8-7-13-25(14-17)23(29)22(28)19-15-26(20-10-4-3-9-18(19)20)16-21(27)24-11-5-2-6-12-24/h3-4,9-10,15,17H,2,5-8,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCHSGNLGUFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














